Technical Deep Dive: Chemical Properties and Synthetic Utility of H-His(1-Me)-OMe HCl
Technical Deep Dive: Chemical Properties and Synthetic Utility of H-His(1-Me)-OMe HCl
This guide provides a rigorous technical analysis of H-His(1-Me)-OMe HCl , a specialized amino acid derivative used in advanced peptide synthesis and biochemical research.
Executive Summary
H-His(1-Me)-OMe HCl (CAS: 57519-09-2) is the hydrochloride salt of the methyl ester of
Part 1: Chemical Identity & Structural Analysis
Nomenclature Resolution ( vs. )
The nomenclature of methylhistidines is historically inconsistent between organic chemistry and biochemistry. For H-His(1-Me)-OMe HCl , the designation "1-Me" in chemical catalogs typically refers to the tele (
-
Chemical Name: Methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate hydrochloride
-
Biochemical Name: 3-Methylhistidine methyl ester (referring to the
-methyl metabolite found in actin/myosin). -
Structural Consequence: The methyl group is located on the nitrogen furthest from the alanine side chain. This locks the imidazole ring into a specific tautomeric form, preventing the proton "shuffling" characteristic of native histidine.
Chemical Structure Visualization
The following diagram illustrates the specific methylation pattern and its effect on tautomeric equilibrium.
Figure 1: Comparison of native histidine tautomerism vs. the locked imidazole ring in H-His(1-Me)-OMe.
Part 2: Physicochemical Profile[1]
The hydrochloride salt form ensures water solubility and stability, while the methyl ester protects the C-terminus, making this derivative ready for immediate N-terminal coupling or modification.
| Property | Specification | Technical Insight |
| Formula | Includes HCl counterion; crucial for stoichiometry. | |
| Molecular Weight | 219.67 g/mol | Free base MW is ~183.21 g/mol . |
| Appearance | White to off-white powder | Hygroscopic; store in desiccator. |
| Solubility | Water, DMSO, DMF, Methanol | Highly soluble in polar protic solvents. Limited solubility in DCM/THF unless neutralized. |
| pKa (Imidazole) | ~6.0 - 6.5 | The |
| Melting Point | 205-209 °C (dec.) | High melting point indicates a stable crystal lattice of the salt. |
| Chirality | L-Configuration (S) | Essential for bioactive peptide synthesis. |
Part 3: Synthetic Utility in Peptide Chemistry[2]
Strategic Role
-
C-Terminal Protection: The methyl ester (-OMe) prevents C-terminal activation, allowing the free amine to react specifically with an activated carboxyl component (e.g., Fmoc-AA-OH).
-
Tautomer Control: By fixing the methyl group at
, the imidazole cannot act as a hydrogen bond donor at that position. This is vital for studying H-bond networks in enzyme active sites. -
Metal Coordination: The steric bulk of the methyl group and the loss of one N-H donor alters metal binding geometry (e.g., Cu(II), Zn(II)) compared to native His.
Coupling Protocol (Solution Phase)
Since H-His(1-Me)-OMe HCl is an amine component, it must be neutralized in situ to react.
Reagents:
-
Carboxyl Component: Fmoc-Amino Acid or Boc-Amino Acid (1.0 - 1.2 eq).
-
Amine Component: H-His(1-Me)-OMe HCl (1.0 eq).
-
Coupling Agent: HATU or HBTU (1.0 - 1.1 eq).
-
Base: DIPEA (Diisopropylethylamine) (3.0 eq). Note: Extra base is needed to neutralize the HCl salt.
-
Solvent: DMF (Anhydrous).[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the Fmoc-AA-OH and HATU in anhydrous DMF.
-
Activation: Add 1.0 eq of DIPEA to activate the carboxyl component. Stir for 2-3 minutes.
-
Neutralization: In a separate vial, dissolve H-His(1-Me)-OMe HCl in minimal DMF. Add 2.0 eq of DIPEA to neutralize the HCl salt and free the
-amine. -
Coupling: Add the neutralized His solution to the activated acid mixture.
-
Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC or HPLC.
-
Workup: Dilute with EtOAc, wash with 5%
(to remove unreacted acid), water, and brine. Avoid acidic washes if retaining the imidazole basicity is crucial for downstream steps, though dilute acid washes are standard to remove DIPEA.
Deprotection (Saponification)
To convert the methyl ester to the free acid (for subsequent C-terminal coupling):
-
Reagent: LiOH (2-3 eq) in THF/Water (3:1).
-
Condition: 0°C to RT for 1-2 hours.
-
Note: Acidify carefully to pH ~5-6 to precipitate or extract. The zwitterionic form is highly water-soluble; lyophilization is often required.
Part 4: Biological & Pharmacological Implications
Actin & Myosin Marker
-methylhistidine is a post-translational modification found in actin and myosin. It is not re-incorporated into proteins after degradation. Therefore, peptides containing this residue are often used as:-
Biomarkers: Standards for developing assays to measure muscle protein breakdown.
-
Epitopes: Antigens for generating antibodies specific to methylated protein regions.
Enzymatic Stability
The N-methylation of the imidazole ring can reduce the susceptibility of the peptide bond to cleavage by certain endopeptidases that rely on the specific H-bonding capability of the histidine side chain for recognition or catalysis.
Part 5: Experimental Workflow Visualization
The following diagram outlines the standard workflow for incorporating H-His(1-Me)-OMe HCl into a dipeptide.
Figure 2: Solution-phase coupling workflow for H-His(1-Me)-OMe HCl.
References
-
Chemical Identity & Nomenclature
- PubChem Compound Summary for CID 92105 (1-Methylhistidine).
-
URL: [Link]
-
Synthetic Applications & Racemization
-
Biochemical Context (Actin/Myosin)
- Young, V. R., & Munro, H. N. (1978). Ntau-Methylhistidine (3-methylhistidine) and muscle protein turnover: an overview.
-
URL: [Link] (Related biomarker studies).
